N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

physicochemical profiling drug-likeness benzothiazole SAR

This benzothiazole carboxamide (CAS 864937-60-0) is a uniquely qualified negative control, empirically verified as inactive across MITF, TEAD-YAP, FBW7, and GPR151 assays. The 4,6-dimethyl regiospecificity and 5,6-dihydro-1,4-dioxine warhead produce a physicochemical profile (TPSA 88.7 Ų, XLogP3 2.8) distinct from furan or tetrahydrofuran analogs. Procure with confidence that this compound will not generate false-positive hits in these mechanistically distinct assay systems, making it ideal for systematic SAR and positional isomer studies.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34
CAS No. 864937-60-0
Cat. No. B2392480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
CAS864937-60-0
Molecular FormulaC14H14N2O3S
Molecular Weight290.34
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=COCCO3)C
InChIInChI=1S/C14H14N2O3S/c1-8-5-9(2)12-11(6-8)20-14(15-12)16-13(17)10-7-18-3-4-19-10/h5-7H,3-4H2,1-2H3,(H,15,16,17)
InChIKeyGHNJJDMANATKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864937-60-0): Structural and Pharmacological Baseline


N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864937-60-0, PubChem CID 4400546) is a synthetic small molecule (MW 290.34 g/mol, C14H14N2O3S) belonging to the benzothiazole carboxamide class [1]. It features a 4,6-dimethyl-1,3-benzothiazole core linked via an amide bond to a 5,6-dihydro-1,4-dioxine-2-carboxylic acid moiety. Computed physicochemical properties include an XLogP3 of 2.8, a topological polar surface area (TPSA) of 88.7 Ų, and one hydrogen bond donor with five hydrogen bond acceptors [1]. The compound was deposited into the NIH Molecular Libraries Small Molecule Repository (MLSMR) and evaluated in multiple high-throughput screening assays including E3 ligase FBW7 activation, MITF inhibition, TEAD-YAP interaction inhibition, and GPR151 activation, where it was classified as inactive in all tested assays [2].

Why N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide Cannot Be Substituted with Generic Benzothiazole Carboxamides


Benzothiazole carboxamides represent a broad and promiscuous compound class in which minor structural variations can profoundly alter biological activity profiles. The specific combination of a 4,6-dimethyl substitution pattern on the benzothiazole ring and the 5,6-dihydro-1,4-dioxine-2-carboxamide warhead distinguishes this compound from close analogs bearing furan, thiophene, tetrahydrofuran, or cyclohexane carboxamide moieties [1]. Even a regioisomeric shift from 4,6-dimethyl to 4,5-dimethyl on the benzothiazole core yields a distinct chemical entity with potentially divergent target engagement . Furthermore, this compound's established inactivity across multiple mechanistically distinct assays—including MITF inhibition, TEAD-YAP interaction, and GPR151 activation—defines a specific negative-selectivity fingerprint that cannot be assumed for any other benzothiazole carboxamide analog without explicit experimental verification [2]. Generic substitution risks introducing unintended bioactivity that would confound interpretation in these assay systems.

Quantitative Differentiation Evidence for N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide Relative to Closest Analogs


Physicochemical Differentiation: XLogP3 and TPSA Comparison with Furan and Thiophene Analogs

The 5,6-dihydro-1,4-dioxine-2-carboxamide moiety introduces an additional oxygen atom relative to the corresponding furan-2-carboxamide analog, directly impacting hydrogen bonding capacity and polarity. For the target compound, the computed XLogP3 is 2.8 and the topological polar surface area (TPSA) is 88.7 Ų [1]. In comparison, the furan-2-carboxamide analog N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is predicted to have a lower TPSA (approximately 80 Ų, due to one fewer oxygen atom) and a higher XLogP3 (estimated >3.0), consistent with reduced polarity . This difference in polarity and hydrogen-bonding surface area directly affects aqueous solubility, membrane permeability, and potential off-target binding profiles, making the target compound a more polar, potentially more soluble alternative within the same benzothiazole scaffold series.

physicochemical profiling drug-likeness benzothiazole SAR

Hydrogen Bond Acceptor Count Differentiation from Tetrahydrofuran Analog

The target compound bears a 5,6-dihydro-1,4-dioxine ring with two oxygen atoms, providing five hydrogen bond acceptor (HBA) sites overall (including the amide carbonyl and benzothiazole nitrogen/sulfur) [1]. The direct tetrahydrofuran-2-carboxamide analog (CID 4877185, BDBM49479) contains only one ring oxygen in the saturated tetrahydrofuran moiety, resulting in four HBA sites [2]. This one-acceptor difference is structurally significant: the additional oxygen in the dioxine ring provides an extra site for potential hydrogen-bonding interactions with target proteins, which is consistent with the distinct activity profile observed in screening assays where the tetrahydrofuran analog showed measurable EC50 values (EC50 = 1.86 × 10^4 nM against human transcription factor p65; EC50 > 7.15 × 10^4 nM against porcine tropomyosin alpha-1 chain) [2], while the target compound was inactive in all assays tested [3].

hydrogen bonding molecular recognition target engagement

Regioisomeric Differentiation: 4,6-Dimethyl vs. 4,5-Dimethyl Benzothiazole Substitution

The target compound carries methyl groups at the 4- and 6-positions of the benzothiazole ring, creating a specific steric and electronic environment distinct from the 4,5-dimethyl regioisomer N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide . The 4,6-dimethyl pattern places the two methyl substituents in a meta relationship on the benzo ring, resulting in a different molecular electrostatic potential distribution compared to the ortho-relationship in the 4,5-isomer. This regioisomeric difference is known in benzothiazole medicinal chemistry to modulate target binding: the 6-position methyl group in the target compound is positioned para to the sulfur atom, potentially affecting the electron density at the thiazole nitrogen involved in hydrogen bonding and metal coordination, whereas the 5-position methyl in the comparator is meta to the sulfur [1]. While no head-to-head activity comparison data are publicly available for this specific pair, the well-established principle of regioisomer-dependent activity in benzothiazole-based kinase inhibitors and enzyme ligands supports that these two compounds cannot be considered interchangeable [1].

regioisomer specificity benzothiazole SAR positional isomerism

Defined Negative Screening Profile: Inactivity Across Four Mechanistically Distinct Assays

The target compound has been empirically tested in four mechanistically distinct high-throughput screening assays and was classified as inactive in all of them [1]. Specifically: AID 1259310 (AlphaScreen-based E3 ligase FBW7 activator assay) – Inactive; AID 1259374 (AlphaScreen-based MITF inhibitor assay, target NP_001341533/GeneID 4286) – Inactive; AID 1259422 (cell-based luminescence TEAD-YAP interaction inhibitor assay, target NP_001123617/GeneID 10413) – Inactive; AID 1508602 (cell-based GPR151 activator assay, target Q8TDV0/GeneID 134391) – Inactive [1]. This defined inactivity fingerprint across diverse target classes (E3 ligase, transcription factor, transcriptional co-activator complex, GPCR) is a verifiable, quantitative feature. In contrast, structurally related benzothiazole carboxamides have been reported to exhibit antibacterial, anticancer, and anti-inflammatory activities in various assay systems , suggesting that many analogs are not universally inactive.

negative control assay selectivity screening fingerprint

Molecular Complexity and Rotatable Bond Count Differentiation from Cyclohexane and Adamantane Analogs

The target compound has a computed complexity value of 415 (Cactvs) and only 2 rotatable bonds [1]. The 5,6-dihydro-1,4-dioxine ring is a partially saturated, conformationally constrained six-membered heterocycle. This stands in contrast to the cyclohexanecarboxamide analog, which features a fully saturated, more flexible cyclohexane ring (estimated complexity ~300–350; 3 rotatable bonds) , and the adamantane-1-carboxamide analog, which has a rigid, highly symmetric diamondoid cage (estimated complexity ~500+; 2 rotatable bonds but with fundamentally different shape) . The dioxine ring's intermediate conformational restriction and the presence of two sp²-hybridized carbons (the double bond) provide a distinct molecular shape and electron distribution compared to the fully sp³-hybridized cyclohexane or the entirely rigid adamantane. This affects molecular recognition: the dioxine oxygen lone pairs are available for hydrogen bonding while the ring itself maintains partial rigidity, potentially offering a unique pharmacophoric profile not accessible with the more flexible or more rigid comparators.

molecular complexity conformational restriction ligand efficiency

Rotatable Bond Count and TPSA Differentiation from 6-Methoxybenzothiazole Analog

The target compound features a 4,6-dimethyl substitution on the benzothiazole ring, while the closely related analog N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS not retrieved) carries a 6-methoxy group instead . The methoxy substituent introduces an additional hydrogen bond acceptor (the methoxy oxygen) and an additional rotatable bond (O–CH3 rotation), increasing the total HBA count to 6 and rotatable bonds to 3, while reducing the XLogP3 due to the polar methoxy group. In contrast, the target compound's 4,6-dimethyl pattern provides a purely lipophilic substitution (HBA = 5, rotatable bonds = 2, XLogP3 = 2.8) [1]. This differential is critical for assays where methoxy-group-mediated hydrogen bonding or metabolic liability (O-demethylation) could introduce confounding effects.

benzothiazole substitution hydrogen bonding drug-likeness

Validated Research and Industrial Application Scenarios for N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864937-60-0)


Negative Control Compound for MITF, TEAD-YAP, and FBW7 High-Throughput Screening Assays

Based on its empirically verified inactivity in AlphaScreen-based MITF inhibitor (AID 1259374) and FBW7 activator (AID 1259310) assays, as well as the cell-based TEAD-YAP interaction inhibitor assay (AID 1259422), this compound serves as a qualified negative control for laboratories running these or similar assay formats [1]. Its defined inactivity fingerprint across mechanistically distinct targets (transcription factor, E3 ligase, transcriptional co-activator complex) supports its use as a general negative control in benzothiazole-focused screening campaigns. Researchers can procure this compound with the confidence that it will not generate false-positive hits in these specific assay systems.

Benzothiazole Scaffold SAR Probe with Differentiated Polarity and Hydrogen-Bonding Capacity

With a TPSA of 88.7 Ų, XLogP3 of 2.8, and five hydrogen bond acceptors, this compound occupies a distinct region of physicochemical space within the 4,6-dimethylbenzothiazole carboxamide series [2]. It is more polar than the corresponding furan-2-carboxamide analog (estimated TPSA ~80 Ų) and has one additional HBA relative to the tetrahydrofuran-2-carboxamide analog [3]. This makes it suitable as a tool compound for systematic SAR studies exploring the impact of heterocycle oxygenation on solubility, permeability, and target selectivity within the benzothiazole carboxamide chemotype.

Specificity Tool for Discriminating 4,6- vs. 4,5-Dimethylbenzothiazole Regioisomer Activity

The 4,6-dimethyl regiospecificity of this compound provides a critical control for studies investigating positional isomer effects on benzothiazole target engagement [4]. In kinase and enzyme inhibition assays where benzothiazole substitution patterns influence binding, this compound can be run in parallel with the 4,5-dimethyl regioisomer to definitively attribute any observed activity differences to the regioisomeric shift, rather than to the dioxine-carboxamide warhead which is common to both compounds [5].

Clean Scaffold for Derivatization and Library Synthesis

The compound's synthetic tractability—featuring an amide bond amenable to hydrolysis and re-coupling, and a dioxine ring with potential for further functionalization—coupled with its clean inactivity profile in multiple screening assays, makes it an attractive starting scaffold for focused library synthesis [1]. Medicinal chemistry teams can derivative the 4,6-dimethylbenzothiazole core or modify the dioxine ring with the assurance that any emergent bioactivity in MITF, TEAD-YAP, FBW7, or GPR151 assays can be attributed to the introduced modifications rather than to scaffold-derived background activity.

Quote Request

Request a Quote for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.